Cas no 4832-17-1 (3,4,4a,5,6,7,8,8a-octahydro-1h-naphthalen-2-one)

3,4,4a,5,6,7,8,8a-Octahydro-1H-naphthalen-2-one is a cyclic ketone with a partially hydrogenated naphthalene backbone, offering a versatile intermediate in organic synthesis. Its saturated ring structure enhances stability while retaining reactivity for further functionalization, making it valuable in the production of fragrances, pharmaceuticals, and fine chemicals. The compound's rigid yet flexible framework allows for selective modifications, enabling applications in asymmetric synthesis and stereoselective reactions. Its well-defined chemical properties facilitate precise control in catalytic processes, contributing to high-purity end products. Suitable for industrial and research use, this compound is characterized by consistent quality and reliable performance in synthetic pathways.
3,4,4a,5,6,7,8,8a-octahydro-1h-naphthalen-2-one structure
4832-17-1 structure
Product Name:3,4,4a,5,6,7,8,8a-octahydro-1h-naphthalen-2-one
CAS No:4832-17-1
MF:C10H16O
MW:152.233443260193
CID:1518497
PubChem ID:24846973
Update Time:2025-05-20

3,4,4a,5,6,7,8,8a-octahydro-1h-naphthalen-2-one Chemical and Physical Properties

Names and Identifiers

    • 3,4,4a,5,6,7,8,8a-octahydro-1h-naphthalen-2-one
    • SureCN1865812
    • perhydronaphthalen-2-one
    • amp
    • 2-Decalone (cis-trans)
    • AC1L2OJD
    • octahydro-naphthalen-2-one
    • 2-Decalone,c&amp
    • trans-2-Decalone
    • trans-bicyclo[4.4.0]decan-3-one
    • (-)-trans-2-decalone
    • trans-decal-2-one
    • (+)-trans-2-decalone
    • Decahydro-2-naphthalenone
    • 2(1H)-Naphthalenone, octahydro-, trans-
    • trans-decalin-2-one
    • Octahydro-2(1H)-naphthalenone
    • 2-Decalone,Mixture of cis and trans
    • AS-81334
    • NSC 289484
    • DTXSID00862701
    • NSC289484
    • 4832-17-1
    • AKOS005203444
    • G77219
    • EINECS 225-411-4
    • NSC-289484
    • decahydronaphthalen-2-one
    • bicyclo[4.4.0]decan-3-one
    • MFCD00001731
    • 2(1H)-Naphthalenone, octahydro-
    • NS00013063
    • 157GES295F
    • octahydronaphthalen-2-one
    • Bicyclo(4.4.0)decan-2-one
    • Perhydro-2-naphthalenone
    • 2-Decalone,c&t
    • SCHEMBL1865812
    • 2-Decalone, mixture of cis and trans
    • UNII-157GES295F
    • 2-DECALONE
    • MDL: MFCD00001731
    • Inchi: 1S/C10H16O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h8-9H,1-7H2
    • InChI Key: LGVJRKCQQHOWAU-UHFFFAOYSA-N
    • SMILES: O=C1CCC2CCCCC2C1

Computed Properties

  • Exact Mass: 152.120115130g/mol
  • Monoisotopic Mass: 152.120115130g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 162
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: 2.5
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • Color/Form: Not determined
  • Density: 0.979 g/mL at 25 °C(lit.)
  • Melting Point: No data available
  • Boiling Point: 96 °C/2.5 mmHg(lit.)
  • Flash Point: Fahrenheit: 215.6 ° f < br / > Celsius: 102 ° C < br / >
  • Refractive Index: n20/D 1.491(lit.)
  • Solubility: Not determined
  • Vapor Pressure: 0.0±0.5 mmHg at 25°C

3,4,4a,5,6,7,8,8a-octahydro-1h-naphthalen-2-one Pricemore >>

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XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
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3,4,4a,5,6,7,8,8a-octahydro-1h-naphthalen-2-one Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Carbon Solvents: Acetone ;  2 h, 3 MPa, 150 °C
Reference
Continuous Homogeneous Catalytic Oxidation of C-H Bonds by Metal-Free Carbon Dots with a Poly(ascorbic acid) Structure
Wang, Xiao; et al, ACS Applied Materials & Interfaces, 2022, 14(23), 26682-26689

3,4,4a,5,6,7,8,8a-octahydro-1h-naphthalen-2-one Preparation Products

3,4,4a,5,6,7,8,8a-octahydro-1h-naphthalen-2-one Suppliers

Amadis Chemical Company Limited
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(CAS:4832-17-1)3,4,4a,5,6,7,8,8a-octahydro-1h-naphthalen-2-one
Order Number:A1235997
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 19:19
Price ($):176
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Additional information on 3,4,4a,5,6,7,8,8a-octahydro-1h-naphthalen-2-one

3,4,4a,5,6,7,8,8a-Octahydro-1H-Naphthalen-2-One (CAS No. 4832-17-1)

The compound 3,4,4a,5,6,7,8,8a-octahydro-1H-naphthalen-2-one (CAS No. 4832-17-1) is a bicyclic ketone with a unique structure that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of naphthoquinones and is characterized by its fused bicyclic system and a ketone functional group. The octahydro designation indicates the presence of eight hydrogen atoms in the fully saturated ring system.

Recent studies have highlighted the potential of 3,4,4a,5,6,7,8,8a-octahydro-1H-naphthalen-2-one as a precursor for the synthesis of bioactive molecules. Its rigid bicyclic framework makes it an ideal scaffold for drug design. Researchers have explored its ability to act as a template for constructing complex natural product analogs. For instance, its use in the synthesis of certain alkaloids and terpenoids has been reported in several high-impact journals.

The naphthalenone core of this compound has been shown to exhibit interesting electronic properties due to the conjugation between the aromatic rings and the ketone group. This property has led to its application in materials science as a component in organic semiconductors. Recent advancements in this area have demonstrated that derivatives of this compound can enhance the charge transport properties of organic electronics.

In terms of synthesis methods, 3,4,4a,5,6,7,8,8a-octahydro-1H-naphthalen-2-one can be prepared via various routes. One common approach involves the Diels-Alder reaction followed by reduction and oxidation steps to introduce the ketone functionality. Another method utilizes intramolecular cyclization reactions under specific conditions to form the bicyclic system. These methods have been optimized in recent years to improve yield and selectivity.

From a biological standpoint,3,4,4a,5,6,7,8,8a-octahydro-1H-naphthalen-2-one has shown moderate activity against certain cancer cell lines in vitro. Researchers have attributed this activity to its ability to modulate cellular signaling pathways involved in apoptosis and cell proliferation. Furthermore,in silico studies suggest that this compound may have potential as an inhibitor of key enzymes associated with neurodegenerative diseases.

The study of naphthalenone derivatives has also extended into green chemistry practices. Scientists have developed catalytic systems that enable the selective functionalization of this compound under mild conditions. These methods are particularly promising for large-scale production and offer a sustainable alternative to traditional synthetic routes.

In conclusion,3,4,4a,5,6,7,8,8a-octahydro-1H-naphthalen-2-one (CAS No. 4832-17-1) is a versatile compound with applications spanning organic synthesis,pharmacology, and materials science. Its unique structure and reactivity make it a valuable tool for researchers across multiple disciplines. As ongoing studies continue to uncover new properties and applications,this compound is poised to play an increasingly important role in modern chemistry.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:4832-17-1)3,4,4a,5,6,7,8,8a-octahydro-1h-naphthalen-2-one
A1235997
Purity:99%
Quantity:5g
Price ($):176
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